molecular formula C21H23N5O2 B11204356 7-(2,5-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(2,5-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11204356
M. Wt: 377.4 g/mol
InChI Key: DBXYKZIYEMEPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,5-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of tetrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde and 4-isopropylbenzylamine. The key steps may involve:

    Condensation Reaction: Formation of an intermediate Schiff base by reacting 2,5-dimethoxybenzaldehyde with 4-isopropylbenzylamine under acidic conditions.

    Cyclization: The Schiff base undergoes cyclization with a suitable reagent such as hydrazine hydrate to form the tetrazole ring.

    Final Assembly: The intermediate is then subjected to further reactions to construct the pyrimidine ring, often involving reagents like ammonium acetate and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 7-(2,5-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine may be studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Medicine

In medicine, this compound could be investigated as a potential drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for drug discovery and development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2,5-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition: Inhibiting the activity of specific enzymes or receptors.

    Activation: Activating certain signaling pathways.

    Binding: Binding to DNA or RNA to modulate gene expression.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolopyrimidines: Other compounds in this class may include 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine and 7-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine.

    Phenylpyrimidines: Compounds such as 5-phenylpyrimidine and 5-(4-isopropylphenyl)pyrimidine.

Uniqueness

7-(2,5-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and isopropylphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

7-(2,5-dimethoxyphenyl)-5-(4-propan-2-ylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H23N5O2/c1-13(2)14-5-7-15(8-6-14)18-12-19(26-21(22-18)23-24-25-26)17-11-16(27-3)9-10-20(17)28-4/h5-13,19H,1-4H3,(H,22,23,25)

InChI Key

DBXYKZIYEMEPIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.